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A Comparative Analysis of Off-Target Interactions for EGFR/HER2 Dual Kinase Inhibitors

Sacibertinib, an irreversible dual kinase inhibitor, potently targets the Epidermal Growth Factor

Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), key drivers in

various cancers.[1] While its efficacy against these primary targets is established, a

comprehensive understanding of its cross-reactivity with other kinases is crucial for predicting

potential off-target effects and therapeutic windows. This guide provides a comparative

analysis of the kinase selectivity of Sacibertinib's class counterparts, offering insights into the

broader landscape of EGFR/HER2 inhibitor cross-reactivity.

Due to the limited availability of public domain kinase profiling data for Sacibertinib, this guide

presents data from structurally and functionally similar dual EGFR/HER2 inhibitors: Lapatinib,

Afatinib, Neratinib, and Dacomitinib. This comparative approach allows for an informed

perspective on the potential off-target landscape for this class of inhibitors.

Kinase Cross-Reactivity Comparison
The following table summarizes the known cross-reactivity of prominent dual EGFR/HER2

inhibitors against a selection of off-target kinases. The data is compiled from various kinase

profiling studies and presented as IC50 (nM) or percentage of inhibition at a given

concentration. It is important to note that assay conditions can vary between studies, impacting

direct comparability.
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Kinase Target Lapatinib Afatinib Neratinib Dacomitinib

Primary Targets

EGFR 3 nM (Ki app)[2] 0.5 nM (IC50)[3] 59 nM (IC50)[4]
~10.2 nM (IC50)

[5]

HER2 13 nM (Ki app)[2] 14 nM (IC50)[3] 59 nM (IC50)[4] Inhibits HER2[6]

Selected Off-

Targets

HER4 - 1 nM (IC50)[3] Inhibits HER4[7] Inhibits HER4[8]

MEK1 - - High Affinity[9] -

MEK2 - - High Affinity[9] -

KDR (VEGFR2) - - 800 nM (IC50)[4] -

Src - -
1400 nM (IC50)

[4]
-

DDR1 - - -

Inhibits at

clinically relevant

concentrations[1

0]

DDR2 - - -

Inhibits at

clinically relevant

concentrations[1

0]

EPHA6 - - -

Inhibits at

clinically relevant

concentrations[1

0]

LCK - - -

Inhibits at

clinically relevant

concentrations[1

0]
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MNK1 - - -

Inhibits at

clinically relevant

concentrations[1

0]

Disclaimer: The data presented for Lapatinib, Afatinib, Neratinib, and Dacomitinib are intended

to provide a representative overview of the cross-reactivity profiles within the class of dual

EGFR/HER2 inhibitors. This data may not be directly predictive of the specific off-target profile

of Sacibertinib.

Experimental Protocols for Kinase Profiling
The determination of kinase inhibitor selectivity is a critical step in drug development. Various

robust methodologies are employed to assess the interaction of a compound with a broad

panel of kinases, often referred to as the kinome.

Biochemical Kinase Assays
Biochemical assays are the cornerstone of kinase inhibitor profiling, directly measuring the

enzymatic activity of purified kinases in the presence of an inhibitor.

1. Radiometric Assays:

Principle: This traditional and highly reliable method measures the incorporation of a

radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.

General Protocol:

The kinase, substrate (a peptide or protein), and the test compound (e.g., Sacibertinib)

are incubated in a reaction buffer.

The reaction is initiated by the addition of radiolabeled ATP.

After a defined incubation period, the reaction is stopped.

The phosphorylated substrate is separated from the unreacted ATP, typically by binding to

a filter membrane.
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The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter, which is inversely proportional to the inhibitory activity of the

compound.

2. Fluorescence-Based Assays:

Principle: These assays utilize changes in fluorescence properties upon substrate

phosphorylation. A common format is the LanthaScreen™ Eu Kinase Binding Assay.

General Protocol (LanthaScreen™):

A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is

used.

The kinase, substrate, ATP, and the test compound are incubated.

Following the kinase reaction, the terbium-labeled antibody and a fluorescein-labeled

tracer that binds to the kinase's ATP pocket are added.

If the inhibitor is displaced by the tracer, Förster Resonance Energy Transfer (FRET)

occurs between the terbium and fluorescein, generating a signal. The signal is inversely

proportional to the inhibitor's binding affinity.

Competition Binding Assays
These assays measure the ability of a test compound to displace a known, high-affinity ligand

from the kinase's active site.

KINOMEscan™ (DiscoverX):

Principle: This is a widely used competition binding assay that does not require active

kinase. The kinase is tagged with a DNA molecule, and an immobilized ligand that binds to

the active site is used.

General Protocol:

A panel of human kinases, each tagged with a unique DNA barcode, is incubated with the

test compound and an immobilized, broadly active kinase inhibitor.
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Kinases that bind to the immobilized inhibitor are retained on a solid support.

The amount of each kinase bound to the solid support is quantified by measuring its

corresponding DNA tag using quantitative PCR (qPCR).

A reduced amount of a specific kinase detected indicates that the test compound

successfully competed with the immobilized inhibitor for binding.

Visualizing Experimental Workflows and Signaling
Pathways
To further elucidate the processes involved in assessing kinase cross-reactivity and the

biological context of Sacibertinib's primary targets, the following diagrams are provided.
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Biochemical Kinase Assay Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10830820?utm_src=pdf-body
https://www.benchchem.com/product/b10830820?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

EGFR

RAS-RAF-MEK-ERK
Pathway

PI3K-AKT-mTOR
Pathway

HER2

Sacibertinib

Cell Proliferation,
Survival, Growth

Click to download full resolution via product page

EGFR/HER2 Signaling Pathway Inhibition

This guide underscores the importance of comprehensive kinase profiling in the development

of targeted cancer therapies. While Sacibertinib shows great promise as a potent and

selective dual inhibitor of EGFR and HER2, understanding its broader interactions within the

kinome, as suggested by the profiles of its counterparts, is essential for its safe and effective

clinical application. Further studies directly profiling Sacibertinib against a comprehensive

kinase panel are warranted to fully delineate its selectivity profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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